

# Comparative Guide to the Synergistic Effect of Ceftazidime-Avibactam and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Antibacterial agent 92 |           |
| Cat. No.:            | B15140865              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antibacterial agent ceftazidime-avibactam with alternative therapies. The data presented is intended to inform research and development in the field of infectious diseases, with a focus on multidrugresistant Gram-negative bacteria.

#### Introduction to Ceftazidime-Avibactam Synergy

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, avibactam.[1][2] The synergistic effect of this combination lies in avibactam's ability to inactivate a broad spectrum of  $\beta$ -lactamase enzymes produced by resistant bacteria.[3] These enzymes would otherwise degrade ceftazidime, rendering it ineffective.[4] By inhibiting these enzymes, avibactam restores and extends the antibacterial activity of ceftazidime against many clinically significant Gram-negative pathogens.[1][3]

The mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell death.[5][6] Avibactam covalently binds to the active site of  $\beta$ -lactamases, a reaction that is notably reversible, allowing it to protect ceftazidime from degradation.[2][7][8] This combination is particularly effective against bacteria producing Class A, Class C, and some Class D  $\beta$ -lactamases.[3][9]



### **Comparative Analysis of In Vitro Synergy**

The synergistic activity of ceftazidime-avibactam and other antibiotic combinations is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A lower FIC index indicates a higher degree of synergy.

Table 1: In Vitro Synergy of Ceftazidime-Avibactam and Comparators against Multidrug-Resistant Bacteria

| Combination                                | Organism                                                        | FIC Index Range                     | Interpretation  |
|--------------------------------------------|-----------------------------------------------------------------|-------------------------------------|-----------------|
| Ceftazidime-<br>Avibactam +<br>Aztreonam   | Metallo-β-<br>lactamase (MBL)-<br>producing<br>Enterobacterales | 0.25 - 0.5                          | Synergistic[10] |
| Ceftazidime-<br>Avibactam +<br>Meropenem   | KPC-producing<br>Klebsiella<br>pneumoniae                       | ≤ 0.5                               | Synergistic[11] |
| Ceftazidime-<br>Avibactam +<br>Meropenem   | Serratia marcescens<br>(KPC-2)                                  | Not specified, but synergy observed | Synergistic[12] |
| Ceftazidime-<br>Avibactam +<br>Polymyxin B | NDM-producing<br>Enterobacterales                               | Not specified, but synergy observed | Synergistic[13] |

| Ceftazidime-Avibactam + Amikacin | NDM-producing Enterobacterales | Not specified, but synergy observed | Synergistic[13] |

FIC Index Interpretation:  $\leq 0.5$  = Synergy; > 0.5 to 4 = Indifference or Additive; > 4 = Antagonism.[14]

## **Comparison with Alternative Therapies**

Ceftazidime-avibactam is a critical option for treating complicated infections, but several alternatives exist, each with a distinct spectrum of activity and mechanism.



Check Availability & Pricing

Table 2: Comparison of Ceftazidime-Avibactam with Alternative Antibacterial Agents



| Agent/Combin ation          | Mechanism of Action                                                                          | Spectrum of Activity                                                                                                  | Key<br>Advantages                                                                                | Key<br>Limitations                                                                  |
|-----------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Ceftazidime-<br>Avibactam   | Ceftazidime inhibits cell wall synthesis; Avibactam inhibits β- lactamases.[4] [6]           | Broad- spectrum against Enterobacteral es and P. aeruginosa, including many ESBL, AmpC, KPC, and OXA-48 producers.[2] | Effective<br>against many<br>carbapenem-<br>resistant<br>isolates.[1]                            | Not active<br>against<br>metallo-β-<br>lactamase<br>(MBL)<br>producers.[2]          |
| Meropenem-<br>Vaborbactam   | Meropenem inhibits cell wall synthesis; Vaborbactam is a boronic acid β-lactamase inhibitor. | Active against KPC-producing carbapenem- resistant Enterobacterales (CRE).                                            | A primary<br>alternative for<br>KPC-producing<br>CRE.[15]                                        | Limited activity<br>against MBL and<br>some OXA-type<br>carbapenemase<br>producers. |
| Ceftolozane-<br>Tazobactam  | Ceftolozane inhibits cell wall synthesis; Tazobactam inhibits β- lactamases.[16]             | Potent activity against multidrug- resistant P. aeruginosa.[16]                                                       | A valuable option<br>for difficult-to-<br>treat P.<br>aeruginosa<br>infections.[17]              | Limited activity against many carbapenemase producers.                              |
| Piperacillin-<br>Tazobactam | Piperacillin inhibits cell wall synthesis; Tazobactam inhibits β-lactamases.                 | Broad-spectrum including many Gram-negative and Gram-positive bacteria, and anaerobes.                                | A first-line alternative for various infections, including those with anaerobic involvement.[17] | Ineffective against organisms producing ESBLs, AmpC, and carbapenemases             |



| Cefiderocol | Siderophore cephalosporin that utilizes iron uptake systems to enter bacterial cells. | Broad activity against Gram-negative bacteria, including CRE and multidrug-resistant Acinetobacter baumannii and Stenotrophomonas maltophilia. | Novel mechanism of entry can overcome some resistance mechanisms.[15] | |

#### **Experimental Protocols**

This method is used to determine the in vitro interaction between two antimicrobial agents.

- Preparation: Twofold serial dilutions of each antibiotic are prepared.[18] One agent is diluted along the x-axis of a 96-well microtiter plate, and the other is diluted along the y-axis.[19][20]
- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Incubation: The plate is incubated at 37°C for 16-20 hours.[14]
- Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
   [19]





Click to download full resolution via product page

Caption: Workflow for the Checkerboard Synergy Assay.

This assay assesses the bactericidal activity of antimicrobial agents over time.

- Preparation: A bacterial culture in the logarithmic growth phase is prepared.[21]
- Exposure: The bacteria are added to flasks containing broth with the antimicrobial agent(s)
  alone or in combination at specific concentrations (e.g., 1/4x MIC, 2x MIC).[22]



- Sampling: Aliquots are removed at various time points (e.g., 0, 4, 8, 12, 24 hours).[23]
- Quantification: The number of viable bacteria (CFU/mL) at each time point is determined by serial dilution and plating.[21]
- Analysis: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[23]



Click to download full resolution via product page

Caption: Experimental workflow for the Time-Kill Assay.

#### **Signaling Pathway: Mechanism of Synergy**

The synergistic action of ceftazidime and avibactam is a direct result of avibactam's ability to inhibit  $\beta$ -lactamase enzymes.



Click to download full resolution via product page



Caption: Mechanism of Ceftazidime-Avibactam Synergy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftazidime/avibactam Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. droracle.ai [droracle.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Checkerboard Synergy Testing [bio-protocol.org]
- 15. droracle.ai [droracle.ai]
- 16. Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]



- 17. droracle.ai [droracle.ai]
- 18. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Guide to the Synergistic Effect of Ceftazidime-Avibactam and Alternative Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140865#antibacterial-agent-92-synergistic-effect-with-beta-lactams]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com